molecular formula C19H18ClNO3S B2836222 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide CAS No. 863021-76-5

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Cat. No.: B2836222
CAS No.: 863021-76-5
M. Wt: 375.87
InChI Key: HKVZKGYNDVYPLM-UHFFFAOYSA-N
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Description

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound is characterized by the presence of a chloro group, dimethylphenyl group, and a dioxido-dihydrothienyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.

    Acylation: The amino group can be acylated using an appropriate acid chloride to form the benzamide core.

    Halogenation: Introduction of the chloro group can be achieved through halogenation reactions.

    Thienyl Group Introduction: The dioxido-dihydrothienyl group can be introduced via cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions can target the chloro group or the carbonyl group in the benzamide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dioxido-dihydrothienyl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the dioxido-dihydrothienyl group.

    N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide: Lacks the chloro group.

    3-chloro-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide: Lacks the dimethylphenyl group.

Uniqueness

The presence of all three functional groups (chloro, dimethylphenyl, and dioxido-dihydrothienyl) in 3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide makes it unique. This combination of groups may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

3-Chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide (CAS Number: 1354962-39-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₃O₃S
Molecular Weight327.83 g/mol
CAS Number1354962-39-2
Synonyms3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)propanamide

The biological activity of this compound may be attributed to its structural features, particularly the presence of the chloro and dimethylphenyl groups. These substituents can influence the compound's interaction with biological targets, potentially affecting enzyme activity and receptor binding.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies involving derivatives of N-(3,4-dimethylphenyl)benzamide have shown promising results in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains and have shown significant inhibition of growth . The exact mechanism remains to be elucidated but may involve interference with bacterial cell wall synthesis or protein synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, it may inhibit specific proteases or kinases involved in cancer progression and microbial resistance . This aspect is crucial for developing targeted therapies against resistant strains or aggressive tumors.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on a series of benzamide derivatives demonstrated that modifications in the aromatic rings significantly affected their cytotoxicity against cancer cell lines. The specific derivative containing the thiophene moiety showed enhanced activity compared to other analogs .
  • Antimicrobial Evaluation :
    • In vitro tests revealed that similar compounds exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against various pathogens, indicating potential therapeutic applications .

Research Findings Summary

Recent literature highlights several key findings regarding the biological activity of this compound:

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityInhibits growth of multiple bacterial strains
Enzyme InhibitionPotential inhibitor of specific proteases

Properties

IUPAC Name

3-chloro-N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-13-6-7-17(10-14(13)2)21(18-8-9-25(23,24)12-18)19(22)15-4-3-5-16(20)11-15/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVZKGYNDVYPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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